2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide
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Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperazine derivative: This step involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable base, such as sodium hydride, to form the intermediate 4-(1,3-benzodioxol-5-ylmethyl)piperazine.
Acylation: The intermediate is then acylated with 4-chloro-2-(phenylcarbonyl)phenylacetyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide: shares similarities with other piperazine derivatives and benzodioxole-containing compounds.
4-chloro-2-(phenylcarbonyl)phenyl derivatives: These compounds have similar structural motifs and may exhibit comparable biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H26ClN3O4 |
---|---|
Molecular Weight |
492g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2-benzoyl-4-chlorophenyl)acetamide |
InChI |
InChI=1S/C27H26ClN3O4/c28-21-7-8-23(22(15-21)27(33)20-4-2-1-3-5-20)29-26(32)17-31-12-10-30(11-13-31)16-19-6-9-24-25(14-19)35-18-34-24/h1-9,14-15H,10-13,16-18H2,(H,29,32) |
InChI Key |
HTFPKQCHWISBFZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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